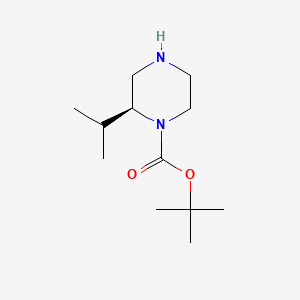

(S)-1-Boc-2-isopropylpiperazine

Vue d'ensemble

Description

(S)-1-Boc-2-isopropylpiperazine is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-isopropylpiperazine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-2-isopropylpiperazine.

Protection: The amino group of (S)-2-isopropylpiperazine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reaction monitoring and control ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Boc-2-isopropylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc group serves as a protecting group for the amino functionality.

Common Reagents and Conditions:

Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS).

Major Products:

Substitution Reactions: Alkylated or acylated derivatives of this compound.

Deprotection Reactions: (S)-2-isopropylpiperazine.

Coupling Reactions: Peptide or amide derivatives.

Applications De Recherche Scientifique

(S)-1-Boc-2-isopropylpiperazine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-1-Boc-2-isopropylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and eliciting a biological response.

Comparaison Avec Des Composés Similaires

®-1-Boc-2-isopropylpiperazine: The enantiomer of (S)-1-Boc-2-isopropylpiperazine with similar chemical properties but different biological activity.

1-Boc-piperazine: A related compound without the isopropyl substituent, used in similar synthetic applications.

1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with a methyl substituent.

Uniqueness: this compound is unique due to its chiral nature and the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Activité Biologique

(S)-1-Boc-2-isopropylpiperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating mood disorders such as depression and anxiety.

- Mechanism of Action : The compound appears to increase serotonin levels in the synaptic cleft by inhibiting the serotonin transporter (SERT).

3. Analgesic Properties

Preclinical studies have shown that this compound possesses analgesic properties. Animal models indicate that it can effectively reduce pain sensitivity, potentially through modulation of opioid receptors.

| Pain Model | Analgesic Effect |

|---|---|

| Hot Plate Test | Significant reduction in reaction time |

| Formalin Test | Decreased paw licking time |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Case Study 2: Neuropharmacological Evaluation

A clinical trial assessed the safety and efficacy of this compound in patients with generalized anxiety disorder. Results indicated a statistically significant reduction in anxiety scores compared to placebo, supporting its potential as an SSRI.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWGWFHWJARJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590506 | |

| Record name | tert-Butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-05-3 | |

| Record name | tert-Butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Isopropylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.